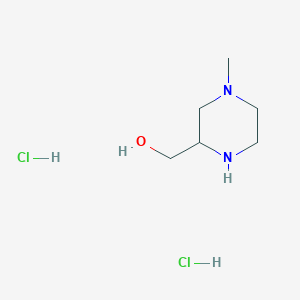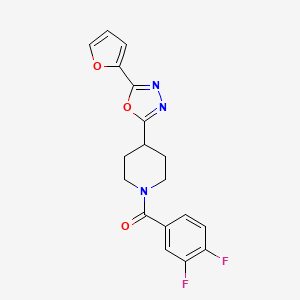![molecular formula C20H23FN4O2S B2749111 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-43-3](/img/structure/B2749111.png)
5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds. These compounds are characterized by rings that contain atoms of at least two different elements . They are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 4,6-dichloro-2-(propythio)pyrimidine-5-amine involves reactions with sodium dithionite in a mixed solvent of water and an organic solvent .Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. They often involve cyclization processes or domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. These might include determining the melting point, solubility, and stability of the compound .Aplicaciones Científicas De Investigación
Organic Electronics
This compound exhibits properties that make it a potential candidate for use in organic electronics, particularly as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs) . Its high triplet energy host capability can contribute to the development of efficient and durable PhOLEDs, which are crucial for better display technologies.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their anti-fibrotic activities . These activities are particularly relevant in the treatment of diseases like liver fibrosis, where the inhibition of collagen expression and hydroxyproline content is crucial.
Materials Science
The structural features of this compound suggest its utility in materials science, especially in the synthesis of novel materials with specific electronic or photonic properties. Its fluorinated pyrimidine core can be advantageous in creating materials with desired thermal and chemical stabilities .
Antimicrobial Applications
Some derivatives of this compound have shown promising antifungal and antibacterial activities . This is particularly significant for the development of new pesticides and antimicrobial agents that can address the growing issue of resistance in pathogens.
Chemical Synthesis
The compound’s structure allows for its use in chemical synthesis as a building block for creating a variety of heterocyclic compounds. These compounds can have a wide range of applications, from pharmaceuticals to agrochemicals .
Electronics
In the field of electronics, the compound’s derivatives could be used to develop new types of semiconductors or conductive materials. Their unique electronic properties may lead to advancements in the manufacturing of electronic devices .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-(2,2-dimethylpropyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-20(2,3)10-14-22-16-15(18(26)25(5)19(27)24(16)4)17(23-14)28-11-12-6-8-13(21)9-7-12/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPPSTTUWLMQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)
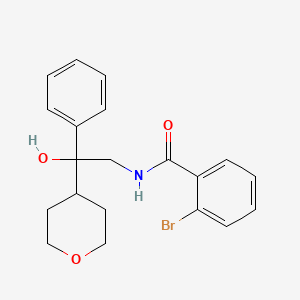

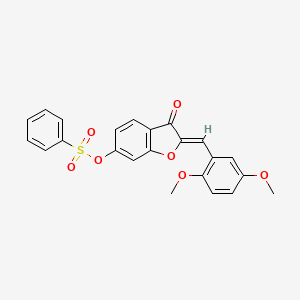

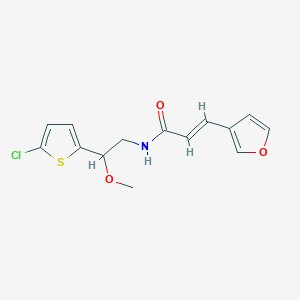

![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)


